molecular formula C14H13F3N2O4S2 B2733765 2-{[4-(trifluoromethyl)phenyl]carbamoyl}thiophen-3-yl N,N-dimethylsulfamate CAS No. 338794-38-0

2-{[4-(trifluoromethyl)phenyl]carbamoyl}thiophen-3-yl N,N-dimethylsulfamate

Cat. No.: B2733765
CAS No.: 338794-38-0
M. Wt: 394.38
InChI Key: RJIKPQWJKDBNOA-UHFFFAOYSA-N
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Description

2-{[4-(trifluoromethyl)phenyl]carbamoyl}thiophen-3-yl N,N-dimethylsulfamate is a chemical compound with a unique structure that combines a trifluoromethyl group, an anilino group, and a thienyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(trifluoromethyl)phenyl]carbamoyl}thiophen-3-yl N,N-dimethylsulfamate typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethyl)aniline with a thienyl carbonyl compound under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(trifluoromethyl)phenyl]carbamoyl}thiophen-3-yl N,N-dimethylsulfamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in compounds with different functional groups .

Scientific Research Applications

2-{[4-(trifluoromethyl)phenyl]carbamoyl}thiophen-3-yl N,N-dimethylsulfamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[4-(trifluoromethyl)phenyl]carbamoyl}thiophen-3-yl N,N-dimethylsulfamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[4-(trifluoromethyl)phenyl]carbamoyl}thiophen-3-yl N,N-dimethylsulfamate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[2-[[4-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O4S2/c1-19(2)25(21,22)23-11-7-8-24-12(11)13(20)18-10-5-3-9(4-6-10)14(15,16)17/h3-8H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIKPQWJKDBNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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